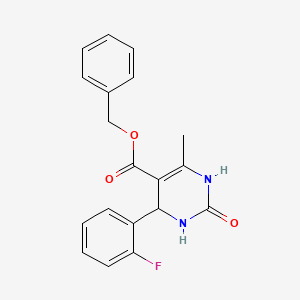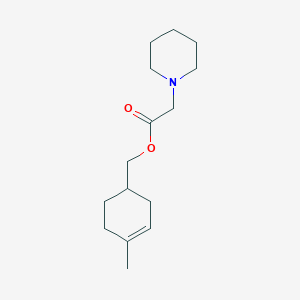![molecular formula C23H30O4 B4989025 1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is a chemical compound also known as IPEE or GW0742. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
IPEE exerts its effects through the activation of PPAR delta, a nuclear receptor that regulates various metabolic processes such as lipid metabolism, glucose metabolism, and inflammation. The activation of PPAR delta by IPEE leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and anti-inflammatory processes.
Biochemical and physiological effects:
IPEE has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IPEE in lab experiments include its high potency and selectivity for PPAR delta, its ability to activate PPAR delta in various cell types and tissues, and its potential therapeutic applications in various diseases. The limitations of using IPEE in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
Direcciones Futuras
1. Further studies are needed to understand the molecular mechanisms underlying the effects of IPEE on insulin sensitivity, inflammation, and lipid metabolism.
2. The potential therapeutic applications of IPEE in other diseases such as neurodegenerative diseases and metabolic disorders need to be explored.
3. The development of more potent and selective PPAR delta agonists based on the structure of IPEE is needed.
4. The potential side effects of long-term use of IPEE need to be investigated in preclinical and clinical studies.
5. The development of novel drug delivery systems for IPEE to improve its pharmacokinetic properties and reduce its potential side effects is needed.
Métodos De Síntesis
The synthesis of IPEE involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using tert-butyldimethylsilyl chloride. The next step involves the reaction of the protected phenol with 2-(2-bromoethoxy)ethyl bromide to obtain the intermediate. The final step involves the deprotection of the phenol group using tetra-n-butylammonium fluoride to obtain IPEE.
Aplicaciones Científicas De Investigación
IPEE has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
Propiedades
IUPAC Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-5-6-19-7-12-22(23(17-19)24-4)27-16-14-25-13-15-26-21-10-8-20(9-11-21)18(2)3/h5-12,17-18H,13-16H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTBXFINYBQOIX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)


![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)


![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)
